2-Bromo-5-ethynylfuran
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Overview
Description
2-Bromo-5-ethynylfuran is a heterocyclic organic compound with the molecular formula C₆H₃BrO It is characterized by a furan ring substituted with a bromine atom at the second position and an ethynyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylfuran typically involves the bromination of 5-ethynylfuran. One efficient method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds with high selectivity and yields the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethynylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan derivatives or reduction to tetrahydrofuran derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Hydrogenation: Employs hydrogen gas and a metal catalyst like palladium on carbon.
Halogenation: Uses halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Substituted Furans: Products of substitution reactions.
Hydrogenated Furans: Products of hydrogenation reactions.
Halogenated Furans: Products of halogenation reactions.
Scientific Research Applications
2-Bromo-5-ethynylfuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethynylfuran is primarily based on its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
2-Bromo-5-ethylfuran: Similar structure but with an ethyl group instead of an ethynyl group.
5-Bromo-2-ethynylfuran: Similar structure but with the positions of bromine and ethynyl groups swapped.
2-Bromo-3-ethynylfuran: Similar structure but with the ethynyl group at the third position.
Properties
IUPAC Name |
2-bromo-5-ethynylfuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO/c1-2-5-3-4-6(7)8-5/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTYKJTUYVXYIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698487 |
Source
|
Record name | 2-Bromo-5-ethynylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15577-73-8 |
Source
|
Record name | 2-Bromo-5-ethynylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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